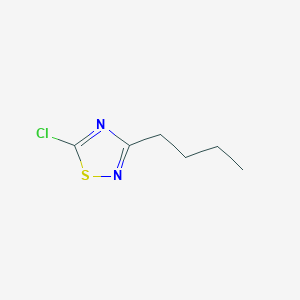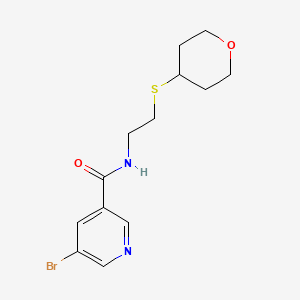
5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with 3,4-dihydropyran . For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The InChI code for a similar compound, 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine, is 1S/C10H12BrNO/c11-9-1-2-10 (12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 .Chemical Reactions Analysis
Tetrahydropyranyl (THP) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis . These ethers can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The compound is solid in physical form .Scientific Research Applications
Synthesis and Characterization
5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide is a compound that can be synthesized through various chemical reactions involving bromination, phase-transfer catalysis, and reactions with oxygen and nitrogen-containing compounds. These synthetic pathways have been explored for the production of compounds with potential antimicrobial and antidiabetic activities. For instance, a series of O-substituted and N-substituted pyrazoles have been synthesized, demonstrating significant in vitro antimicrobial and antidiabetic properties, with one compound emerging as an excellent agent in both categories. These compounds are characterized using analytical and spectral methods, including IR, (1)H NMR, (13)C NMR, and LC-MS, to confirm their structure and potential pharmacological activities (Doddaramappa et al., 2015).
Biological Studies and Antimicrobial Screening
Research into the biological activities of compounds derived from 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide includes studies on fused pyrazoles and their ethoxyphthalimide derivatives. These studies aim to evaluate the antimicrobial and antiviral efficacy of synthesized compounds against various cell cultures, comparing their effects with standard drugs. The development of these compounds through the reaction of ethylacetoacetate with nicotinohydrazide, followed by condensation with aryl aldehydes and cyclization reactions, underscores the potential of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives in medicinal chemistry and drug discovery (Joshi et al., 2010).
Antioxidant Activity
The antioxidant activity of derivatives of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide is another area of significant research interest. The synthesis of thiazolyl–pyrazolone derivatives, for example, demonstrates the potential of these compounds in antioxidant applications. By employing diazo-coupling reactions, Knoevenagel condensation, and heterocyclization with α-halogenated reagents, researchers have developed compounds evaluated for their antioxidant activity. These studies highlight the versatility of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide in the synthesis of biologically active molecules with potential applications in managing oxidative stress and related conditions (Gaffer et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c14-11-7-10(8-15-9-11)13(17)16-3-6-19-12-1-4-18-5-2-12/h7-9,12H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFXRCCHGNIYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

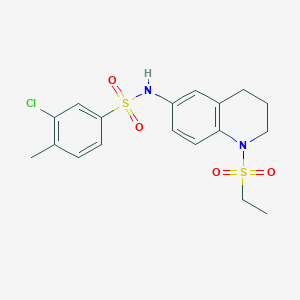
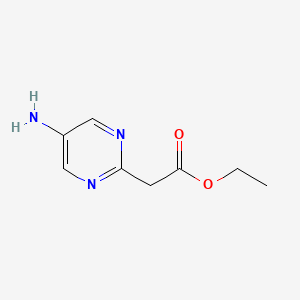
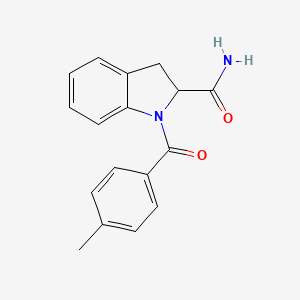
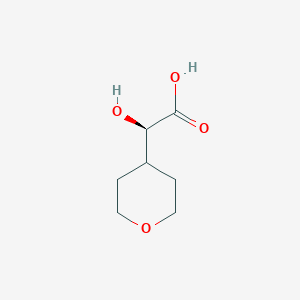
![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
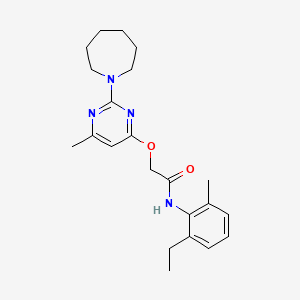
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)
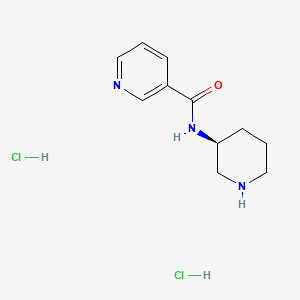

![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
